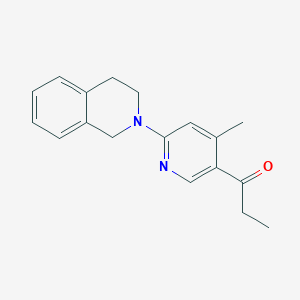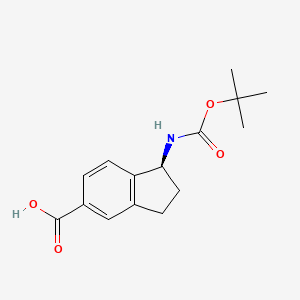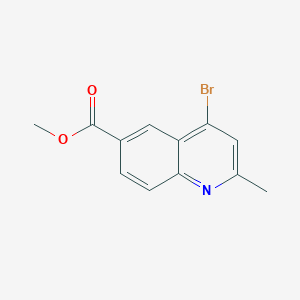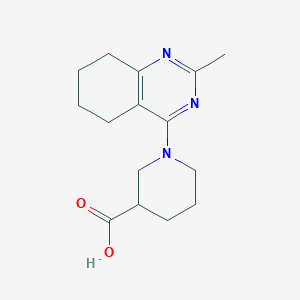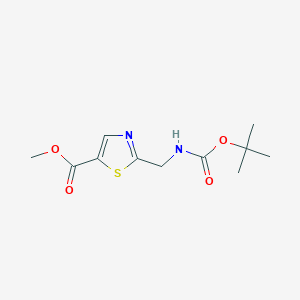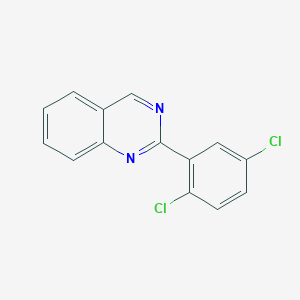
8-(Phenylsulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Phenylsulfonyl)quinoline is a chemical compound that belongs to the quinoline family, characterized by a quinoline core structure with a phenylsulfonyl group attached at the 8th position.
Preparation Methods
The synthesis of 8-(Phenylsulfonyl)quinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by acids such as trifluoroacetic acid or Lewis acids . Another method involves the Povarov reaction, which uses hydrazonized alkenes and cycloaddition strategies . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced catalytic systems and green chemistry principles .
Chemical Reactions Analysis
8-(Phenylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of dihydroquinoline derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of boron reagents with halogenated quinolines, forming carbon-carbon bonds.
Scientific Research Applications
8-(Phenylsulfonyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Phenylsulfonyl)quinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
8-(Phenylsulfonyl)quinoline can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Chloroquine: A well-known antimalarial drug that also has anti-inflammatory properties.
Pyrimethamine: Used as an antimalarial and antiparasitic agent.
The uniqueness of this compound lies in its phenylsulfonyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89770-33-2 |
|---|---|
Molecular Formula |
C15H11NO2S |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
8-(benzenesulfonyl)quinoline |
InChI |
InChI=1S/C15H11NO2S/c17-19(18,13-8-2-1-3-9-13)14-10-4-6-12-7-5-11-16-15(12)14/h1-11H |
InChI Key |
SCNIAKVLBKMYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


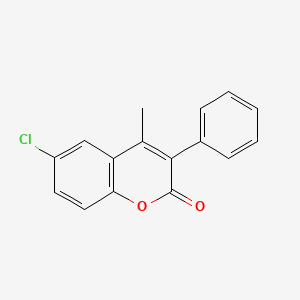

![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)-](/img/structure/B11847702.png)
